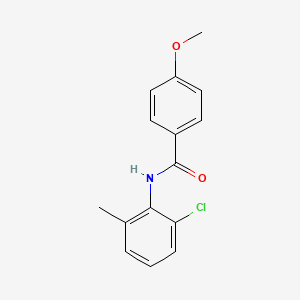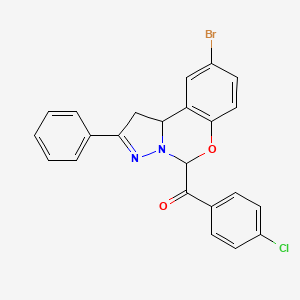
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is a synthetic steroidal compound with the molecular formula C23H29ClO4. It is known for its significant biological activities and is used in various scientific research fields. The compound is characterized by the presence of a chlorine atom at the 6th position and an acetate group at the 17th position of the pregnadiene structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate typically involves the chlorination of pregna-4,6-diene-3,20-dione followed by acetylation. The chlorination is usually carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 6th position. The acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups at the 6th position.
科学的研究の応用
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
作用機序
The mechanism of action of 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, leading to the modulation of gene expression and subsequent biological effects. It primarily targets pathways involved in hormone regulation and cellular proliferation .
類似化合物との比較
- 6-Chloro-3,20-dioxopregna-1,4,6-trien-17-yl acetate
- 2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- Megestrol acetate dimer
Uniqueness: 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate is unique due to its specific structural modifications, such as the chlorine atom at the 6th position and the acetate group at the 17th position. These modifications confer distinct biological activities and make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C23H29ClO4 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
[(17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21?,22?,23-/m0/s1 |
InChIキー |
QMBJSIBWORFWQT-FCULIJFESA-N |
異性体SMILES |
CC(=O)[C@]1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)

![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
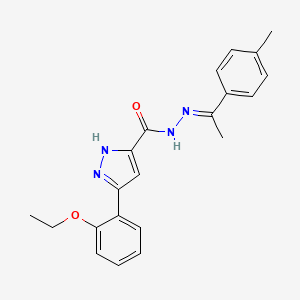
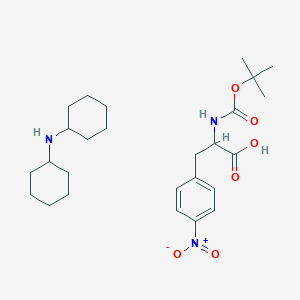
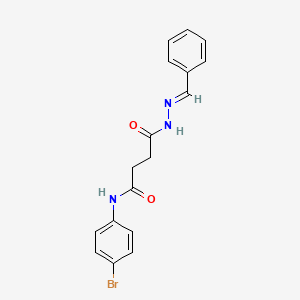
![Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11993253.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
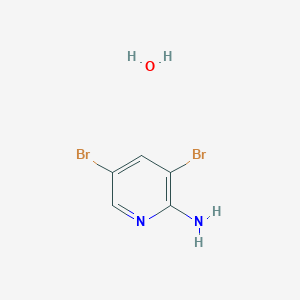
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
